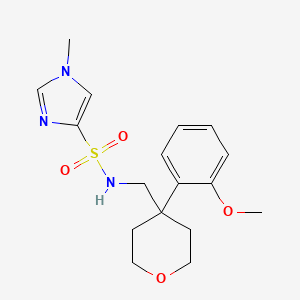![molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5](/img/structure/B2713344.png)
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives exhibit good corrosion inhibition, with their efficiency increasing alongside inhibitor concentration. The adsorption mechanism is mainly controlled by a chemisorption process (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, are effective inhibitors of glycolic acid oxidase (GAO). These compounds, especially with large lipophilic 4-substituents, exhibit potent, competitive inhibition of GAO in vitro (Rooney et al., 1983).
Polymer Synthesis
1H-pyrrole-2,5-dione derivatives are used in polymer synthesis. For example, polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole with alkyldihalides leads to the formation of new polymers with unique structural and physical properties (Mallakpour et al., 1998).
Photoluminescent Materials
Derivatives of 1H-pyrrole-2,5-dione, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, are used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials show potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis of Protected Amino Acids
1H-pyrrole-2,5-dione derivatives are involved in the efficient synthesis of protected amino acids, such as Nα-urethane-protected β-alanine and γ-aminopropionic acid. This process demonstrates high yields and purities in a one-pot procedure (Cal et al., 2012).
Organic Solar Cells
Derivatives of 1H-pyrrole-2,5-dione are utilized in the fabrication of organic solar cells. For example, certain small molecular non-fullerene electron acceptors based on diketopyrrolopyrrole demonstrate promising optoelectronic properties and efficiency in solar cell applications (Gupta et al., 2017).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
The trifluoromethyl group has been associated with various pharmacological activities .
Pharmacokinetics
Compounds with a trifluoromethyl group have been found to enhance biological activity and increase chemical or metabolic stability , which could potentially impact their bioavailability.
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities .
Action Environment
The trifluoromethyl group has been found to enhance biological activity and increase chemical or metabolic stability , which could potentially be influenced by environmental factors.
properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJSSPLWVZEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

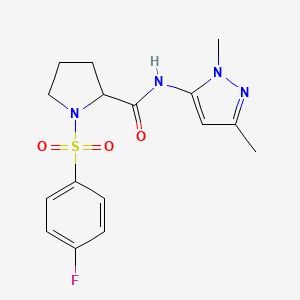
![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)
![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)
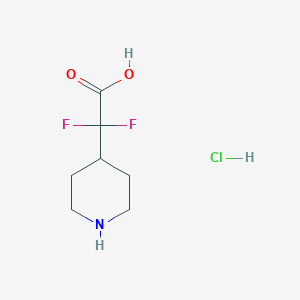

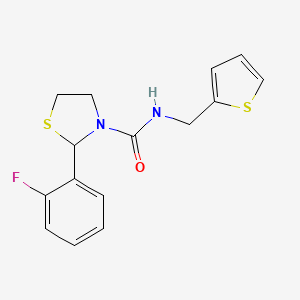
![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)
![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)
![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)
![methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate](/img/structure/B2713276.png)
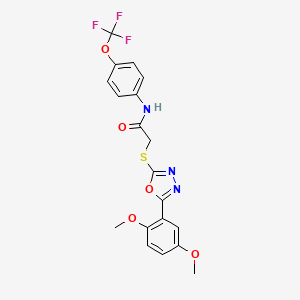
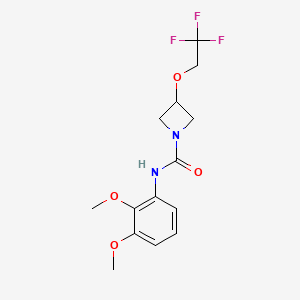
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)
